Aluminum films are critical in various technological applications, particularly in electronics, due to their excellent electrical conductivity and resistance to corrosion. The chemical vapor deposition (CVD) of aluminum using precursors such as dimethylethylamine alane (DMEAA) is a process of significant interest. This method allows for the controlled deposition of aluminum onto various substrates, which is essential for the fabrication of microelectronic devices. The studies under review explore the deposition mechanisms, the influence of temperature and substrate on growth behaviors, and the potential for a two-step writing process in the CVD of aluminum from DMEAA123.
The application of aluminum films deposited via CVD from DMEAA is vast, particularly in the microelectronics industry. The ability to deposit aluminum on different substrates with controlled incubation times and growth rates is crucial for the fabrication of integrated circuits and other electronic components. For instance, on Si and SiO2 substrates, the incubation time and nucleation activation energies vary with temperature, affecting the growth rate of the aluminum films. On TiN substrates, however, no incubation time is observed, and the growth rate reaches a maximum of 600 nm/min. The growth activation energies on these substrates are also influenced by their conductivity. Additionally, the texture of the aluminum film can be modified by the orientation of the TiN substrate and the thickness of the aluminum, which is important for optimizing the film's electrical properties. The application of a bias to the Si substrate during deposition can improve the degree of Al(111) texture, leading to denser films with lower resistivity3.
This compound falls under the category of organometallic compounds, specifically involving aluminum and amines. It is classified as a reducing agent due to its ability to facilitate various chemical reactions, particularly in organic synthesis and materials chemistry . The compound is listed with the CAS number 124330-23-0 and is utilized in both academic research and industrial applications.
The synthesis of aluminum; N,N-dimethylethanamine typically involves the direct reaction between aluminum and N,N-dimethylethanamine in the presence of hydrogen. This reaction is conducted under controlled conditions to optimize yield and purity.
The molecular structure of aluminum; N,N-dimethylethanamine can be represented as follows:
Aluminum; N,N-dimethylethanamine participates in several types of chemical reactions:
These reactions typically require controlled environments to manage factors such as moisture and oxygen, which can adversely affect the stability of the complex.
The primary action of aluminum; N,N-dimethylethanamine involves its interaction with brominated γ-lactams through reduction reactions.
The mechanism primarily revolves around the transfer of hydride ions from the aluminum center to the electrophilic carbon atoms in the target molecules, facilitating their conversion into less oxidized forms.
The biochemical pathways affected by this compound include those involved in synthesizing various alkaloids. Its rapid reactivity with moisture makes it essential to handle under inert atmospheres to prevent degradation .
Aluminum; N,N-dimethylethanamine has diverse applications across various fields:
This compound's unique properties make it an essential component in advanced chemical processes, contributing significantly to research and industrial applications across multiple disciplines.
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